Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate
Description
Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate is a heterocyclic compound featuring a fused pyrrolo-pyrazole core substituted with a benzyl group and a methyl benzoate moiety. The compound’s bicyclic system and ester functionality contribute to its rigidity and polarity, which may influence bioavailability and target binding .
Properties
IUPAC Name |
methyl 4-(1-benzyl-4,6-dioxo-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-27-20(26)14-9-7-13(8-10-14)16-15-17(19(25)21-18(15)24)23(22-16)11-12-5-3-2-4-6-12/h2-10,15-17,22H,11H2,1H3,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCFTSYTVJRMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)N(N2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate typically involves multiple steps, starting with the formation of the pyrrolopyrazol core. This can be achieved through a cyclization reaction involving appropriate precursors such as diketones and hydrazines
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The pyrrolopyrazol core can be reduced to yield simpler derivatives.
Substitution: : The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles like amines and alcohols, along with strong bases, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Reduced pyrrolopyrazol derivatives.
Substitution: : Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate:
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific diseases.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to structurally related derivatives, emphasizing substituent effects, synthetic pathways, and inferred biological relevance. Key analogs are drawn from published literature (Table 1).
Key Observations:
Core Structure Variations :
- The target compound and Compound 12 share fused bicyclic cores (pyrrolo-pyrazole vs. pyrrolo-pyrrole), but the latter includes additional oxo groups and a dimethylisoxazole substituent. These differences may alter electron distribution and hydrogen-bonding capacity, critical for target selectivity.
- I-6230–I-6373 lack the bicyclic system but retain the benzoate ester scaffold, suggesting divergent pharmacological targets (e.g., kinase vs. bromodomain inhibition).
Substituent Effects: Benzyl vs. Ester Functionality: Methyl benzoate (target) vs. ethyl benzoate (I-6230–I-6373) could influence metabolic stability, as methyl esters are generally more resistant to esterase hydrolysis than ethyl analogs .
Synthetic Challenges :
- Compound 12 was synthesized via a [3+2] cycloaddition followed by Suzuki coupling, achieving a low yield (10%). This highlights the complexity of constructing bicyclic systems with multiple substituents, a challenge likely shared by the target compound.
The thioether linkage in I-6373 may confer redox-modulating activity, distinct from the target’s benzyl group.
Biological Activity
Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.49 g/mol. The compound features a unique bicyclic structure which includes a pyrazole moiety fused to a pyrrolopyrrole framework.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism involved caspase activation leading to apoptosis .
- Animal Models : In vivo experiments using rodent models of inflammation indicated that administration of the compound resulted in a marked decrease in paw swelling and reduced levels of inflammatory markers in serum .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate half-life, making it a candidate for further development in therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Similar bicyclic structure | Antioxidant | Lacks methoxy group |
| Compound B | Hydroxyl substitutions | Anticancer | Additional carboxyethyl group |
| Compound C | Fewer functional groups | Limited data on activity | Simpler structure |
This table illustrates that while these compounds share certain structural elements, the presence of specific functional groups in this compound contributes to its distinctive properties and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
